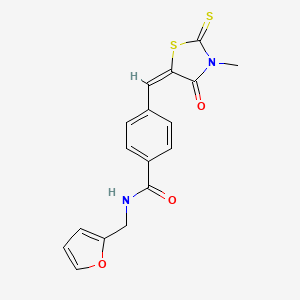

(E)-N-(furan-2-ylmethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S2/c1-19-16(21)14(24-17(19)23)9-11-4-6-12(7-5-11)15(20)18-10-13-3-2-8-22-13/h2-9H,10H2,1H3,(H,18,20)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJKNEBJOPSSAL-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NCC3=CC=CO3)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(furan-2-ylmethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities, alongside structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a furan ring and a thioxothiazolidin moiety. Its molecular formula is , with a molecular weight of 405.47 g/mol. The detailed structure can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.004–0.03 mg/mL | 0.008–0.06 mg/mL |

| Staphylococcus aureus | 0.015 mg/mL | 0.03 mg/mL |

| Enterobacter cloacae | 0.002 mg/mL | 0.004 mg/mL |

These results indicate that the compound exhibits potent antibacterial activity, surpassing traditional antibiotics like ampicillin in efficacy against certain strains .

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. Studies have reported that it demonstrates good to excellent antifungal effects with MIC values ranging from to mg/mL against various fungal pathogens.

| Fungi | MIC (mg/mL) |

|---|---|

| Trichoderma viride | 0.004 |

| Aspergillus fumigatus | 0.06 |

The most sensitive species was found to be T. viride, while A. fumigatus showed more resistance .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through its ability to inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages. Compounds related to thioxothiazolidins have shown significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are critical mediators in inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Furan Ring : Contributes to enhanced interaction with biological targets.

- Thioxothiazolidin Moiety : Essential for antibacterial and antifungal activities.

- Substituents on Benzamide : Modifications here can significantly affect potency and selectivity.

Research indicates that specific substitutions can enhance the binding affinity to target enzymes or receptors, leading to improved therapeutic profiles .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several thioxothiazolidin derivatives, demonstrating that compounds structurally related to this compound exhibited MIC values significantly lower than standard antibiotics .

- In Vivo Studies : Further research is needed to explore the in vivo efficacy and safety profiles of this compound, particularly regarding its pharmacokinetics and potential side effects.

Scientific Research Applications

Molecular Weight

The molecular weight of (E)-N-(furan-2-ylmethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide is approximately 374.4 g/mol.

Overview

Research has shown that derivatives of thiazolidinones, including this compound, exhibit significant antibacterial and antifungal activities. These compounds have been tested against various Gram-positive and Gram-negative bacteria, demonstrating superior efficacy compared to traditional antibiotics like ampicillin and streptomycin .

Efficacy Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of the compound against selected bacterial strains:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 - 0.03 | 0.008 - 0.06 |

| Escherichia coli | 0.03 - 0.1 | 0.06 - 0.12 |

| Staphylococcus aureus | 0.01 - 0.05 | 0.02 - 0.1 |

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity, as shown in the following table:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Trichoderma viride | 0.004 |

| Aspergillus fumigatus | 0.06 |

These results indicate that certain derivatives are particularly potent against specific pathogens, making them candidates for further development in antimicrobial therapies .

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiazolidinone derivatives, including our compound of interest. The study involved in vitro testing against multiple strains of bacteria and fungi, revealing that the compound exhibited a broad spectrum of activity, particularly against resistant strains .

Comparative Analysis with Standard Antibiotics

In another study, researchers compared the efficacy of this compound with standard antibiotics in clinical isolates. The results demonstrated that this compound had a significantly lower MIC than ampicillin for several strains, indicating its potential as a novel therapeutic agent .

Comparison with Similar Compounds

Structural Analogs of Thiazolidinone-Benzamide Derivatives

Key structural analogs are compared below based on substituents, synthesis, and functional groups:

Key Structural Differences:

- Thiazolidinone Ring Substitutions: The target compound’s 2-thioxo group (vs.

- N-Substituents : The furan-2-ylmethyl group (target) contrasts with phenyl () or thiazole-linked moieties (), affecting steric bulk and electronic interactions.

- Benzamide Modifications : Chloro and alkoxy groups in introduce steric and electronic effects absent in the target compound.

Physicochemical Properties

- Solubility : The thioxo group in the target compound may reduce aqueous solubility compared to dioxo analogs (), but the furan moiety could enhance solubility in organic solvents.

- Electronic Effects: The electron-withdrawing thioxo group may polarize the thiazolidinone ring, influencing reactivity in biological systems.

Q & A

Basic: What synthetic strategies are effective for preparing (E)-N-(furan-2-ylmethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide?

Answer:

The synthesis typically involves condensation reactions between thiazolidinone precursors and benzamide derivatives. For example, analogous compounds are synthesized via refluxing aldehydes with 2-thioxothiazolidin-4-one in glacial acetic acid, catalyzed by anhydrous sodium acetate (see ). Key steps include:

- Reagent selection : Use of sodium acetate as a base to deprotonate intermediates.

- Reaction monitoring : TLC (20% ethyl acetate/n-hexane) to track progress.

- Purification : Recrystallization in ethanol to isolate the product (yield ~85%) .

Optimization may involve adjusting solvent polarity, temperature, or catalyst loading. For reproducibility, ensure anhydrous conditions and stoichiometric control of reactive aldehyde groups.

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

A multi-technique approach is essential:

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups ( ).

- NMR (¹H/¹³C) : Confirms regiochemistry of the furan and benzamide moieties. For example, the (E)-configuration of the methylidene group is validated by coupling constants in ¹H NMR (e.g., J = 12–14 Hz for trans-alkenes) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Advanced: How can crystallographic data resolve contradictions in structural assignments?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use programs like SHELXL ( ) for refinement and WinGX/ORTEP ( ) for visualizing anisotropic displacement parameters. Key considerations:

- Data collection : High-resolution (<1.0 Å) data reduces ambiguity in electron density maps.

- Validation tools : Check for R-factor consistency (R1 < 0.05) and use PLATON to detect twinning or disorder .

- Comparative analysis : Cross-validate bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian09 at B3LYP/6-31G* level) .

Advanced: How can DFT calculations elucidate the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) simulations predict frontier molecular orbitals (FMOs), dipole moments, and charge distribution. For example:

- HOMO-LUMO gaps : Correlate with reactivity; lower gaps (~3–4 eV) suggest potential for charge-transfer interactions.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., sulfur in thioxo groups).

- Validation : Compare calculated IR/NMR spectra with experimental data (using scaling factors for vibrational modes, as in NIST benchmarks) .

Software: Gaussian, ORCA, or NWChem with solvent effects modeled via PCM (Polarizable Continuum Model).

Advanced: What experimental design principles optimize reaction conditions for derivatives of this compound?

Answer:

Apply Design of Experiments (DoE) methodologies:

- Variables : Temperature, solvent polarity (e.g., DMF vs. acetic acid), and catalyst type.

- Response surface modeling : Use central composite design (CCD) to identify optimal conditions ( ).

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .

Statistical tools like ANOVA and Pareto charts prioritize significant factors.

Advanced: How to analyze biological activity data conflicting with computational predictions?

Answer:

Discrepancies between in silico and experimental results (e.g., antimicrobial assays) require:

- Re-evaluation of docking models : Use AutoDock Vina with flexible side chains and explicit solvent.

- Experimental controls : Confirm purity via HPLC and rule out aggregation artifacts (e.g., dynamic light scattering).

- Free-energy calculations : MM-PBSA/GBSA to refine binding affinity predictions .

Cross-disciplinary collaboration with biologists ensures assay reproducibility (e.g., MIC values in triplicate).

Advanced: What strategies validate the (E)-configuration of the methylidene group?

Answer:

Beyond NMR coupling constants:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.